REACTION_CXSMILES
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SCCC[Si](OC)(OC)OC.OCCOCCOCCOCC[N:24]([CH2:26][CH2:27][CH2:28][Si:29]([O:40][CH2:41]CCC)([O:35][CH2:36]CCC)[O:30][CH2:31]CCC)C>>[NH2:24][CH2:26][CH2:27][CH2:28][Si:29]([O:40][CH3:41])([O:30][CH3:31])[O:35][CH3:36]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCCC[Si](OC)(OC)OC
|
Name
|
HO(C2H4O)3C2H4N(CH3)(CH2)3Si(OC4H9)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCOCCOCCOCCN(C)CCC[Si](OCCCC)(OCCCC)OCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |